molecular formula C27H45N3O B14720969 2,4,6-Tris[(cyclohexylamino)methyl]phenol CAS No. 6642-18-8

2,4,6-Tris[(cyclohexylamino)methyl]phenol

Cat. No.: B14720969
CAS No.: 6642-18-8
M. Wt: 427.7 g/mol
InChI Key: NDPKKBMWWCJNAR-UHFFFAOYSA-N
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Description

2,4,6-Tris[(cyclohexylamino)methyl]phenol is an organic compound characterized by the presence of three cyclohexylamino groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[(cyclohexylamino)methyl]phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to maximize yield and minimize impurities. The reaction is usually conducted in a reactor under vacuum to remove water produced during the reaction .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[(cyclohexylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Tris[(cyclohexylamino)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris[(cyclohexylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the amino groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris[(dimethylamino)methyl]phenol
  • 2,4,6-Tris[(ethylamino)methyl]phenol
  • 2,4,6-Tris[(propylamino)methyl]phenol

Uniqueness

2,4,6-Tris[(cyclohexylamino)methyl]phenol is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and stability compared to similar compounds with smaller alkyl groups .

Properties

CAS No.

6642-18-8

Molecular Formula

C27H45N3O

Molecular Weight

427.7 g/mol

IUPAC Name

2,4,6-tris[(cyclohexylamino)methyl]phenol

InChI

InChI=1S/C27H45N3O/c31-27-22(19-29-25-12-6-2-7-13-25)16-21(18-28-24-10-4-1-5-11-24)17-23(27)20-30-26-14-8-3-9-15-26/h16-17,24-26,28-31H,1-15,18-20H2

InChI Key

NDPKKBMWWCJNAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC(=C(C(=C2)CNC3CCCCC3)O)CNC4CCCCC4

Origin of Product

United States

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